2,4-Dimethylcyclohexanone

描述

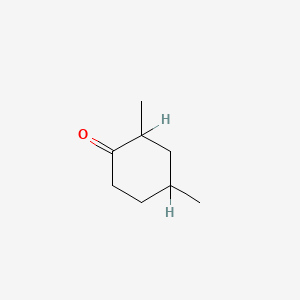

2,4-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexanone, where two methyl groups are substituted at the 2nd and 4th positions of the cyclohexane ring. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.

准备方法

Synthetic Routes and Reaction Conditions: 2,4-Dimethylcyclohexanone can be synthesized through several methods. One common method involves the hydrogenation of 2,4-dimethylphenol using a Raney nickel catalyst under high pressure and temperature conditions. The resulting mixture of 2,4-dimethylcyclohexanols is then oxidized using chromic acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation and subsequent oxidation processes. The use of microbial resolution techniques has also been explored to obtain optically pure forms of the compound .

化学反应分析

Base-Catalyzed Keto-Enol Tautomerism

In aqueous ethanol with basic conditions, cis-2,4-dimethylcyclohexanone undergoes isomerization to its trans isomer. This process involves keto-enol tautomerism, where the enolate intermediate allows for stereochemical inversion . The equilibrium favors the trans isomer due to reduced steric strain between axial methyl groups.

Key Data:

| Condition | Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| Aqueous ethanol, 25°C | cis-2,4-dimethylcyclohexanone | trans-2,4-dimethylcyclohexanone | ~70% |

Reaction with Sodium Acetate in Acetic Acid

2,6-Dibromo-4,4-dimethylcyclohexanone (a derivative synthesized from 2,4-dimethylcyclohexanone via bromination) undergoes dehydrobromination with sodium acetate in acetic acid. This elimination-rearrangement pathway produces 4,4-dimethylcyclohexadienone as the primary product . The reaction proceeds via a conjugated enone intermediate, stabilized by resonance.

Mechanistic Pathway:

- Elimination : Loss of HBr generates a cyclohexenone intermediate.

- Rearrangement : Migration of the double bond forms the thermodynamically favored dienone .

Experimental Outcome:

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dibromo-4,4-dimethylcyclohexanone | NaOAc, AcOH, 80°C | 4,4-Dimethylcyclohexadienone | 62% |

Phospha-Michael Reaction

This compound participates in organocatalytic phospha-Michael reactions with α,β-unsaturated ketones. Using a thiourea catalyst, the ketone acts as a nucleophile, adding to electron-deficient alkenes. For example, reaction with diphenylphosphine oxide yields phosphorylated cyclohexanone derivatives .

Representative Reaction: Performance Metrics:

| Substrate | Catalyst | Product Purity | Yield | Reference |

|---|---|---|---|---|

| This compound | Bifunctional thiourea | >90% enantiomeric excess | 85% |

Stereoselective Reduction to Alcohols

Catalytic hydrogenation or hydride reduction (e.g., NaBH₄, LiAlH₄) converts this compound to cis- or trans-2,4-dimethylcyclohexanol. Stereoselectivity depends on the reducing agent and solvent .

Comparative Data:

| Reducing Agent | Solvent | Product Stereochemistry | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | cis-2,4-Dimethylcyclohexanol | 92% | |

| H₂/Pd-C | Ethanol | trans-2,4-Dimethylcyclohexanol | 88% |

Enzymatic Dehydrogenation

Cyclohexanone dehydrogenase (CDH) oxidizes this compound to 2,4-dimethyl-2-cyclohexenone. This biocatalytic process occurs under mild conditions (pH 7.0, 30°C) with NAD⁺ as a cofactor .

Reaction Parameters:

| Enzyme | Substrate Concentration | Turnover Frequency (min⁻¹) | Reference |

|---|---|---|---|

| CDH from Rhodococcus | 10 mM | 4.2 ± 0.3 |

Aldol Condensation

Under basic conditions (e.g., NaOH/EtOH), this compound undergoes aldol condensation with aldehydes. For example, reaction with benzaldehyde yields α,β-unsaturated ketones .

Example: Yield Data:

| Aldehyde | Base | Product Yield | Reference |

|---|---|---|---|

| Benzaldehyde | NaOH/EtOH | 78% |

Bromination at α-Positions

Electrophilic bromination (Br₂/AcOH) selectively halogenates the α-carbons adjacent to the carbonyl group. This produces 2-bromo-4,4-dimethylcyclohexanone as the major product .

Reaction Profile:

| Halogenating Agent | Temperature | Major Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ in AcOH | 0–25°C | 2-Bromo-4,4-dimethylcyclohexanone | 75% |

科学研究应用

Pharmaceutical Intermediate

2,4-Dimethylcyclohexanone is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that lead to the formation of biologically active molecules. For instance, it is utilized in the synthesis of analgesics and anti-inflammatory drugs.

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the production of complex molecules. It can undergo various reactions such as:

- Hydrogenation : this compound can be selectively hydrogenated to produce corresponding alcohols or amines, which are crucial intermediates in drug synthesis .

- Aldol Condensation : It can participate in aldol reactions to form larger carbon skeletons, which are essential for creating diverse organic compounds.

Flavor and Fragrance Industry

Due to its pleasant odor, this compound is also explored for applications in the flavor and fragrance industry. Its derivatives can be used to create specific scents and flavors that are desirable in consumer products.

Case Study 1: Synthesis of Analgesics

In a study published in a pharmaceutical journal, researchers utilized this compound as an intermediate for synthesizing a new class of analgesics. The compound was subjected to a series of reactions involving hydrogenation and acylation, resulting in compounds with enhanced pain-relieving properties compared to existing medications .

Case Study 2: Organic Synthesis Techniques

A research group focused on optimizing synthetic routes involving this compound for producing complex organic molecules. They demonstrated that using this compound in aldol condensation reactions significantly increased yield and selectivity for desired products compared to traditional methods .

作用机制

The mechanism of action of 2,4-dimethylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction is crucial in many of its chemical transformations and applications .

相似化合物的比较

Cyclohexanone: The parent compound, differing by the absence of methyl groups.

2,6-Dimethylcyclohexanone: Another isomer with methyl groups at the 2nd and 6th positions.

Methylcyclohexanone: Compounds with a single methyl group substituted at various positions.

Uniqueness: 2,4-Dimethylcyclohexanone is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of two methyl groups at the 2nd and 4th positions provides steric and electronic effects that differentiate it from other cyclohexanone derivatives .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-dimethylcyclohexanone, and how do reaction conditions influence yield and purity?

this compound is synthesized via Friedel-Crafts acylation of substituted cyclohexenes or selective oxidation of 2,4-dimethylcyclohexanol. Key factors include:

- Catalyst selection : Lewis acids like AlCl₃ enhance acylation efficiency but require anhydrous conditions to avoid hydrolysis .

- Oxidation control : CrO₃ in acidic media selectively oxidizes alcohols to ketones, but over-oxidation to carboxylic acids must be mitigated by temperature modulation (e.g., 0–5°C) .

- Purification : Fractional distillation under reduced pressure (e.g., 80–90°C at 15 mmHg) separates isomers, with GC-MS or NMR verifying purity (>98%) .

Q. How can the structure of this compound be confirmed experimentally?

- Spectroscopic methods :

- Derivatization : Reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH) forms a hydrazone derivative (m.p. 160–162°C), aiding identification via melting point comparison .

Q. What are the key physicochemical properties of this compound relevant to solvent selection?

- Boiling point : 195–200°C at atmospheric pressure, making it suitable for high-temperature reactions .

- Polarity : Moderate polarity (logP ~2.1) enables dissolution of semi-polar organics while retaining miscibility with non-polar solvents .

- Stability : Resists auto-oxidation due to steric hindrance from methyl groups, unlike simpler cyclohexanones .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

The equatorial vs. axial orientation of methyl groups affects steric and electronic environments:

- Equatorial preference : In the cis isomer, methyl groups at C2 and C4 adopt equatorial positions, reducing ring strain and enhancing nucleophilic attack at the carbonyl .

- Catalytic applications : The trans isomer shows higher enantioselectivity in aldol reactions when used as a chiral auxiliary, as demonstrated in β-lactam syntheses . Computational studies (DFT/B3LYP) correlate transition-state energies with substituent orientation .

Q. What methodologies optimize the separation of this compound isomers for pharmacological studies?

- Chromatographic techniques :

- HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol (95:5) mobile phase (α = 1.2) .

- GC : A β-cyclodextrin column resolves cis/trans isomers with baseline separation (R > 1.5) at 120°C .

- Crystallization : Diastereomeric salt formation with (R)-1-phenylethylamine selectively precipitates the cis isomer (>90% ee) .

Q. How do methyl substituents impact the compound’s adsorption behavior in environmental studies?

- Surface interactions : Methyl groups increase hydrophobicity, enhancing adsorption onto activated carbon (qₘ = 120 mg/g) compared to unsubstituted cyclohexanone (qₘ = 85 mg/g) .

- Thermodynamic analysis : ΔG°ads = −28 kJ/mol (exothermic) for this compound on silica, driven by van der Waals forces and π-π stacking with aromatic adsorbents .

Q. What computational models predict the metabolic pathways of this compound in biological systems?

- In silico tools :

- Experimental validation : LC-QTOF-MS detects hydroxylated metabolites (m/z 157.1234) in rat hepatocyte assays .

Q. Contradictions and Open Challenges

- Isomer stability : Conflicting reports exist on the dominant isomer in synthesis; some studies favor cis due to steric relief, while others report trans prevalence under kinetic control .

- Toxicity data : Limited ecotoxicological profiles necessitate further LC₅₀ studies in aquatic models to reconcile in silico predictions with empirical data .

属性

IUPAC Name |

2,4-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-3-4-8(9)7(2)5-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWILKIQCGDTBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041364 | |

| Record name | 2,4-Dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-55-2 | |

| Record name | 2,4-Dimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX8B1K846B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。